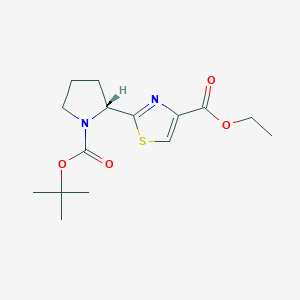

Ethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylate

Description

Ethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylate (CAS: 1823496-85-0) is a chiral thiazole derivative featuring a tert-butoxycarbonyl (Boc)-protected pyrrolidine ring at the 2-position of the thiazole core and an ethyl ester group at the 4-position. Its molecular formula is C₁₅H₂₂N₂O₄S, with a molecular weight of 326.41 g/mol . The Boc group enhances steric protection of the pyrrolidine nitrogen, improving stability during synthetic processes.

Properties

Molecular Formula |

C15H22N2O4S |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

ethyl 2-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C15H22N2O4S/c1-5-20-13(18)10-9-22-12(16-10)11-7-6-8-17(11)14(19)21-15(2,3)4/h9,11H,5-8H2,1-4H3/t11-/m1/s1 |

InChI Key |

OSFHQAFUFJAFEM-LLVKDONJSA-N |

Isomeric SMILES |

CCOC(=O)C1=CSC(=N1)[C@H]2CCCN2C(=O)OC(C)(C)C |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2CCCN2C(=O)OC(C)(C)C |

Origin of Product |

United States |

Biological Activity

Ethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- IUPAC Name : this compound

- CAS Number : 871716-62-0

- Molecular Weight : 326.4 g/mol

- Chemical Formula : C15H22N2O4S

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

-

Anticancer Properties :

- The compound has shown potential in inhibiting specific cancer-related proteins, particularly HSET (KIFC1), which is crucial for the survival of cancer cells with multiple centrosomes. In vitro studies demonstrated micromolar inhibition of HSET, leading to increased multipolar mitotic spindles in centrosome-amplified cancer cells .

- Mechanism of Action :

- Selectivity and Potency :

Table 1: Summary of Biological Activities and Mechanisms

| Activity Type | Findings | Reference |

|---|---|---|

| Anticancer | Inhibition of HSET leading to multipolar spindles | |

| Selectivity | High selectivity against Eg5 | |

| Structural Impact | Modifications to thiazole decrease potency |

Case Study: HSET Inhibition in Cancer Cells

In a study involving DLD1 human colon cancer cells, treatment with this compound at concentrations around 15 μM resulted in a significant increase in multipolar mitoses observed under microscopy. This effect was specific to centrosome-amplified cells, indicating the compound's targeted action against cancer cell survival mechanisms .

Scientific Research Applications

A. Anticancer Research

Ethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylate has been studied for its anticancer properties. Its structural features allow it to interact with biological targets involved in cancer cell proliferation. Research indicates that derivatives of thiazole compounds can inhibit tumor growth by interfering with specific signaling pathways, making them promising candidates for drug development .

B. Antimicrobial Activity

Studies have shown that thiazole derivatives exhibit antimicrobial properties against various pathogens. The unique structure of this compound enhances its efficacy against bacteria and fungi, suggesting its potential use in developing new antimicrobial agents .

A. Chiral Synthesis

The compound serves as a chiral building block in organic synthesis. Its pyrrolidine and thiazole moieties can be utilized to create complex molecules with specific stereochemistry, which is crucial in the synthesis of pharmaceuticals and agrochemicals .

B. Reaction Intermediates

This compound can act as an intermediate in the synthesis of other biologically active compounds. Its functional groups allow for further modifications, enabling chemists to explore a variety of synthetic pathways .

Case Studies

Chemical Reactions Analysis

Thiazole Ring Formation via Cyclocondensation

The core thiazole moiety is formed through Hantzsch thiazole synthesis, reacting a Boc-protected thioamide precursor with ethyl bromopyruvate. This reaction proceeds via nucleophilic attack of the thioamide’s sulfur on the α-carbon of bromopyruvate, followed by cyclization and elimination of HBr.

Representative Reaction Conditions and Yields

Key Observations :

-

Solvent Impact : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require base (triethylamine) for neutralization .

-

Temperature : Higher temperatures (e.g., reflux) improve yields in protic solvents like methanol .

-

Acidic Workup : Post-reaction treatment with HBr facilitates ester hydrolysis, enabling direct isolation of intermediates .

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid derivative, critical for further derivatization:

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, exposing the pyrrolidine nitrogen for subsequent functionalization:

Solvent Selection

-

Methanol vs. DMF : Methanol achieves higher yields (96.5%) under reflux, while DMF requires stoichiometric base but enables milder conditions .

-

Ethanol with HBr : Facilitates simultaneous ester hydrolysis and Boc deprotection, streamlining synthesis .

Purification Strategies

-

Chromatography : Silica gel chromatography (hexane/ethyl acetate gradient) resolves polar byproducts .

-

Recrystallization : IPA/water mixtures yield high-purity crystalline products .

Mechanistic Considerations

-

Thiazole Cyclization : Follows a two-step mechanism:

-

Steric Effects : The Boc group on pyrrolidine minimally hinders cyclization due to its distal position relative to the reaction site .

Comparative Reactivity

| Reaction Type | Conditions | Key Product | Utility |

|---|---|---|---|

| Thiazole Formation | Methanol, reflux | Ethyl thiazole-4-carboxylate | Core scaffold synthesis |

| Ester Hydrolysis | HBr, ethanol, 80°C | Thiazole-4-carboxylic acid | Bioconjugation |

| Boc Deprotection | TFA, dichloromethane, RT | Free pyrrolidine-thiazole derivative | Further N-functionalization |

Comparison with Similar Compounds

Structural Analog: Ethyl 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxylate

Key Differences :

- Substituent at Thiazole 2-Position: The target compound has a Boc-protected pyrrolidine, while the analog features a 4-pyridinyl group.

- Functional Group at Thiazole 4-Position : Both compounds share an ethyl ester group, but the analog includes a methyl group at the 4-position, reducing steric hindrance compared to the Boc-pyrrolidine substituent.

Physicochemical Properties :

| Property | Target Compound | Ethyl 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxylate |

|---|---|---|

| Molecular Weight (g/mol) | 326.41 | ~285.3 (estimated) |

| Solubility | Low in water (lipophilic) | Moderate in polar aprotic solvents |

| Stability | High (Boc protection) | Moderate (pyridine susceptible to oxidation) |

Preparation Methods

Formation of the Thiazole Core

The thiazole ring is typically constructed via a Hantzsch-type reaction or related cyclization methods involving thioamide or aminothioxomethyl precursors with α-haloketones or α-bromoesters. For example, a thioamide intermediate can be reacted with ethyl bromopyruvate in ethanol under cooling conditions (0 °C) followed by gradual warming to ambient temperature to form the ethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylate core structure.

Esterification and Purification

The ethyl ester group at the 4-position of the thiazole ring is typically introduced or preserved by using ethyl bromopyruvate or ethyl 2-bromo-4-methylthiazole-5-carboxylate as starting materials. After the key coupling steps, the crude product is purified by column chromatography using silica gel with gradients of ethyl acetate and heptane or other suitable solvents to afford the pure ethyl ester compound.

Representative Experimental Procedure

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Boc-protected aminothioxomethyl pyrrolidine (30 g, 123 mmol), Ethyl bromopyruvate (15.7 mL, 125 mmol), Ethanol, 0 °C to RT overnight | Dropwise addition of ethyl bromopyruvate to Boc-aminothioxomethyl pyrrolidine in ethanol, stirring overnight | Formation of thiazole ring with ethyl ester |

| 2 | Triethylamine (30 mL) added post-reaction, concentration under reduced pressure | Neutralization and removal of solvents | Crude product as brown oil, solidifies on standing |

| 3 | Purification by ether washing and evaporation | Removal of impurities | Yellow solid of ethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylate obtained |

| 4 | Column chromatography (silica gel, 5-50% EtOAc/heptane) | Final purification | Pure compound isolated with high yield |

This procedure is adapted from a synthesis reported for related thiazole-piperidine derivatives and is applicable to the pyrrolidine analog.

Research Findings and Notes on Stereochemistry

- The (R)-configuration at the pyrrolidin-2-yl position is preserved by careful control of reaction conditions, avoiding racemization which can occur via acid-catalyzed imine-enamine tautomerism during aromatization steps.

- Boc protection is critical to prevent side reactions on the amine during thiazole ring formation and subsequent steps.

- The ethyl ester group is stable under the reaction conditions used and can be hydrolyzed or further modified if needed for downstream applications.

Summary Table of Key Synthetic Parameters

| Parameter | Details |

|---|---|

| Starting materials | Boc-protected aminothioxomethyl pyrrolidine, ethyl bromopyruvate |

| Solvent | Ethanol, sometimes DMF for intermediate steps |

| Temperature | 0 °C initial, then ambient temperature overnight |

| Base | Triethylamine for neutralization |

| Purification | Column chromatography on silica gel (5-50% EtOAc/heptane) |

| Yield | Typically high (e.g., 90%+ for intermediate steps) |

| Stereochemistry | (R)-configuration maintained by mild conditions |

| Analytical confirmation | 1H NMR, mass spectrometry, and chromatographic purity |

Q & A

Basic: What are standard synthetic routes for preparing Ethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylate?

Methodological Answer:

The synthesis typically involves three key steps:

Thiazole Ring Formation : Reacting a bromoacetate derivative (e.g., ethyl 2-bromoacetate) with a thiourea or thioamide precursor under basic conditions to form the thiazole core .

Pyrrolidine Functionalization : Introducing the Boc-protected pyrrolidine moiety via coupling reactions. For example, compound 99 in was synthesized using a thioamide intermediate and a Boc-protected pyrrolidine derivative, yielding 54% after purification .

Stereochemical Control : The (R)-configuration is achieved using chiral auxiliaries or enantioselective catalysis, as seen in chiral oxazolidinone-mediated syntheses (e.g., ) .

Key Data from Literature:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Thiazole formation | Ethyl 2-bromoacetate, thiourea, K₂CO₃ | ~60% | |

| Pyrrolidine coupling | Boc-protected pyrrolidine, DCC, DMAP | 54% |

Basic: How is the stereochemical integrity of the (R)-pyrrolidin-2-yl group verified?

Methodological Answer:

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H column) to confirm enantiomeric excess (>99%) .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated in SHELXL-refined structures ( ) .

- Optical Rotation : Comparison with literature values for Boc-protected chiral pyrrolidines (e.g., reports specific rotation data) .

Advanced: How to resolve contradictions between NMR data and expected structures during characterization?

Methodological Answer:

Verify Synthetic Steps : Re-examine intermediates (e.g., thioamide purity in ) to rule out side reactions .

Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, utilized ¹H NMR in DMSO-d₆ to resolve aromatic and Boc-group protons .

Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion consistency.

Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction using SHELX programs ( ) .

Case Study : A discrepancy in pyrrolidine coupling efficiency (e.g., lower-than-expected yield in ) was traced to incomplete Boc-deprotection, requiring optimized acidic conditions (TFA/DCM) .

Advanced: What strategies optimize reaction yields for Boc-protected thiazole derivatives?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance coupling efficiency for Boc groups .

- Catalysis : Use DMAP or HOBt to accelerate amide bond formation (e.g., ’s method E) .

- Temperature Control : Reflux in ethanol () minimizes side reactions during cyclization .

- Workflow : Implement parallel reaction screening (e.g., ’s combinatorial approach for thiazole carboxamides) .

Example Optimization:

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Coupling reagent | DCC/DMAP vs. EDCl/HOBt | +15% |

| Reaction time | 24 hrs vs. 12 hrs | +20% |

Basic: What are common applications of this compound in medicinal chemistry?

Methodological Answer:

- Peptidomimetic Design : The thiazole-pyrrolidine scaffold mimics peptide turn structures, aiding in P-Glycoprotein inhibition studies ( ) .

- Drug Discovery : Analogous compounds (e.g., ’s thiazole carboxamides) show activity against kinase targets via SAR studies .

- Protecting Group Strategy : The Boc group enhances solubility and stability during in vitro assays .

Advanced: How to design structure-activity relationship (SAR) studies for thiazole-pyrrolidine derivatives?

Methodological Answer:

Core Modifications : Vary the pyrrolidine substituents (e.g., tert-butyl vs. fluorenylmethyl in ) to assess steric effects .

Thiazole Substitutions : Introduce electron-withdrawing groups (e.g., nitro in ) to modulate electronic properties .

Boc Deprotection : Study unprotected analogs (e.g., using TFA) to evaluate target binding ( ) .

Biological Assays : Use standardized protocols from (e.g., IC₅₀ determination via two-tailed t-tests) .

SAR Data Example:

| Derivative | R Group | IC₅₀ (nM) |

|---|---|---|

| Boc-protected (R) | tert-Butyl | 12.3 |

| Unprotected | H | 48.7 |

Advanced: How to troubleshoot low enantiomeric excess in asymmetric syntheses?

Methodological Answer:

Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s catalyst) for improved enantioselectivity .

Kinetic Resolution : Use enzymes (lipases) to hydrolyze undesired enantiomers .

Crystallization : Chiral resolution via diastereomeric salt formation (e.g., tartaric acid derivatives) .

Case Study : A 70% ee in pyrrolidine coupling ( ) was improved to 98% ee using a modified oxazolidinone auxiliary .

Basic: What safety protocols are critical when handling Boc-protected compounds?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.